5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 2-chloro-3,6-difluorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine typically involves the reaction of 2-chloro-3,6-difluoroaniline with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a temperature range of 80-120°C to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form various derivatives.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the C-2 position .
Scientific Research Applications
5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Medicine: It has potential anticancer properties and is being investigated for its efficacy against various cancer cell lines.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-Difluorophenyl)thiazol-2-amine
- 5-(2-Chloro-4-fluorophenyl)thiazol-2-amine
- 5-(2-Bromo-3,6-difluorophenyl)thiazol-2-amine
Uniqueness
5-(2-Chloro-3,6-difluorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both chlorine and fluorine atoms enhances its reactivity and potential efficacy in various applications .
Properties
Molecular Formula |
C9H5ClF2N2S |
---|---|
Molecular Weight |
246.66 g/mol |
IUPAC Name |
5-(2-chloro-3,6-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5ClF2N2S/c10-8-5(12)2-1-4(11)7(8)6-3-14-9(13)15-6/h1-3H,(H2,13,14) |
InChI Key |
UCKVBOODUXZIFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C2=CN=C(S2)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.